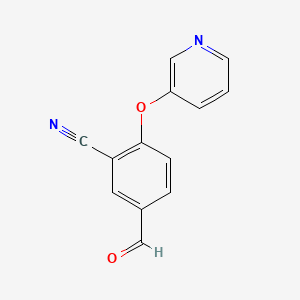
5-Formyl-2-(pyridine-3-yloxy)benzonitrile
Cat. No. B8535577
M. Wt: 224.21 g/mol
InChI Key: PAIHIVPYKQAWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273054B2
Procedure details


The title compound was prepared by a procedure similar to that described for D5 starting from 5-formyl-2-(pyridine-3-yloxy)benzonitrile, which was prepared by reaction of pyridine-3-ol and 2-fluoro-5-formylbenzonitrile by the similar procedure to that described for D4.
[Compound]
Name
D5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[C:7]([CH:10]=1)[C:8]#[N:9])=[O:2].N1C=CC=C(O)C=1.FC1C=CC(C=O)=CC=1C#N>>[OH:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)=[C:7]([CH:10]=1)[C:8]#[N:9]
|
Inputs


Step One
[Compound]
|
Name
|
D5
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=1C=CC(=C(C#N)C1)OC=1C=NC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=C(C=C1)C=O
|
Step Four
[Compound]
|
Name
|
D4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C=CC(=C(C#N)C1)OC=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
